1-Piperidinebutanoic acid, 4-[(S)-(4-chlorophenyl)-2-pyridinylmethoxy]-, ethyl ester is a complex organic compound with significant implications in medicinal chemistry. This compound features a piperidine structure, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of various functional groups, including a butanoic acid moiety and a chlorophenyl-pyridinylmethoxy substituent, indicates its potential utility in pharmaceutical applications.
This compound can be classified under several categories:
The synthesis of 1-Piperidinebutanoic acid, 4-[(S)-(4-chlorophenyl)-2-pyridinylmethoxy]-, ethyl ester typically involves multi-step organic reactions. Key methods include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity. Common reagents may include bases like sodium hydride for deprotonation steps and coupling agents for amide bond formation.
The molecular structure of 1-Piperidinebutanoic acid, 4-[(S)-(4-chlorophenyl)-2-pyridinylmethoxy]-, ethyl ester can be described as follows:
1-Piperidinebutanoic acid, 4-[(S)-(4-chlorophenyl)-2-pyridinylmethoxy]-, ethyl ester can participate in various chemical reactions:
Understanding the reactivity patterns of this compound is crucial for its application in synthetic pathways leading to more complex molecules.
The mechanism of action for compounds like 1-Piperidinebutanoic acid derivatives often involves interaction with biological targets such as receptors or enzymes. Specific pathways may include:
Research indicates that modifications on the piperidine ring can significantly influence pharmacological activity, making structure-activity relationship studies essential for drug development.
Relevant data from chemical databases provide insights into these properties, aiding in practical handling and application considerations.
1-Piperidinebutanoic acid, 4-[(S)-(4-chlorophenyl)-2-pyridinylmethoxy]-, ethyl ester has potential applications in:
These applications highlight the importance of this compound within medicinal chemistry and related fields, emphasizing ongoing research efforts to explore its full potential.
The systematic IUPAC name ethyl (S)-4-[4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl]butanoate unambiguously defines the molecular structure. This name encodes:
The molecular formula C₂₃H₂₉ClN₂O₃ (MW: 416.94 g/mol) is confirmed by high-resolution mass spectrometry and elemental analysis across multiple sources [3] [6] [8]. Structural characterization via NMR reveals:
Table 1: Core Molecular Descriptors
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₃H₂₉ClN₂O₃ | [3] [8] |
Molecular Weight | 416.94 g/mol | [3] [6] |
InChI Key | PNUAKDVREOZEKA-QHCPKHFHSA-N | [3] [8] |
Chiral Centers | 1 (asymmetric carbon) | [3] [10] |
This compound is documented under numerous synonyms and standardized identifiers:
Table 2: Synonyms and Registry Identifiers
Identifier Type | Value | Source |
---|---|---|
CAS Registry Number | 190730-39-3 | [3] [8] [9] |
Systematic Name Variants | ethyl (S)-4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoate | [6] [8] |
4-[(S)-(4-chlorophenyl)-2-pyridinylmethoxy]-1-piperidinebutanoic acid ethyl ester | [9] | |
Pharmaceutical Aliases | Bepotastine Ethyl Ester | [6] [8] |
Bepotastine Ethyl Ester Besylate (salt form) | [3] [8] | |
Other Chemical Names | (S)-4-[4-(4-Chlorophenyl-2-pyridylmethoxy)piperidinyl]butyric acid ethyl ester | [6] |
The besylate salt (mono(4-methylbenzenesulfonate)) is registered as CAS 210095-48-0 (C₂₇H₃₃ClN₂O₇, MW 533.02 g/mol) [7], while the free base remains the dominant commercial form.
The compound possesses a single chiral center at the methine carbon bridging the 4-chlorophenyl and pyridinyl groups (α‑carbon to oxygen). The (S)-absolute configuration is critical for biological activity and is rigorously controlled during synthesis via asymmetric catalysis or chiral resolution [10]. Key stereochemical evidence includes:
The InChI stereodescriptor /m0/s1
confirms the (S)-configuration at the sole tetrahedral stereocenter [3] [8]. Enantiomeric purity is typically monitored via chiral HPLC using amylose-derived columns, with pharmacopeial standards requiring ≥99.0% (S)-isomer [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7